An In-Depth Technical Guide to 5-Iodo-2-(pyrrolidin-1-yl)pyrimidine: Synthesis, Properties, and Reactivity
An In-Depth Technical Guide to 5-Iodo-2-(pyrrolidin-1-yl)pyrimidine: Synthesis, Properties, and Reactivity
Introduction
In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation. Among these, pyrimidine derivatives are of paramount importance, constituting the core of numerous therapeutic agents and functional materials.[1][2][3] The strategic functionalization of the pyrimidine scaffold allows for the fine-tuning of its physicochemical and biological properties. This guide provides a comprehensive technical overview of a particularly valuable, yet sparsely documented building block: 5-Iodo-2-(pyrrolidin-1-yl)pyrimidine .
The introduction of an iodine atom at the 5-position of the pyrimidine ring opens a gateway to a multitude of cross-coupling reactions, enabling the facile formation of carbon-carbon and carbon-heteroatom bonds.[4][5][6][7][8][9][10][11] Concurrently, the 2-pyrrolidinyl substituent imparts unique solubility characteristics and can engage in crucial interactions with biological targets. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the synthesis, chemical properties, and synthetic utility of this versatile compound.
Core Chemical Properties
A thorough understanding of the fundamental physicochemical properties of a compound is critical for its effective application in research and development. The following table summarizes the key properties of 5-Iodo-2-(pyrrolidin-1-yl)pyrimidine, based on available data for analogous structures and theoretical predictions.
| Property | Value | Source/Method |
| Molecular Formula | C₈H₁₀IN₃ | Calculated |
| Molecular Weight | 275.09 g/mol | Calculated |
| Appearance | Off-white to pale yellow solid | Predicted |
| Melting Point | Not available (predicted to be a solid at room temperature) | - |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | Predicted |
| CAS Number | Not assigned | - |
Synthesis of 5-Iodo-2-(pyrrolidin-1-yl)pyrimidine
The synthesis of 5-Iodo-2-(pyrrolidin-1-yl)pyrimidine can be efficiently achieved through a two-step sequence starting from the commercially available 2-chloropyrimidine. This strategy involves an initial iodination step followed by a nucleophilic aromatic substitution.
Caption: Synthetic workflow for 5-Iodo-2-(pyrrolidin-1-yl)pyrimidine.
Step 1: Synthesis of 2-Chloro-5-iodopyrimidine
The initial step involves the electrophilic iodination of 2-chloropyrimidine. This transformation can be accomplished using various iodinating agents. A common and effective method utilizes iodine in the presence of an oxidizing agent such as periodic acid.
Experimental Protocol:
-
To a solution of 2-chloropyrimidine (1.0 eq.) in a suitable solvent such as acetic acid, add iodine (1.1 eq.) and periodic acid (0.5 eq.).
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into a solution of sodium thiosulfate to quench the excess iodine.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-chloro-5-iodopyrimidine.[1][2]
Step 2: Synthesis of 5-Iodo-2-(pyrrolidin-1-yl)pyrimidine
The second step is a nucleophilic aromatic substitution reaction where the chlorine atom at the 2-position of 2-chloro-5-iodopyrimidine is displaced by pyrrolidine. The C2 position of the pyrimidine ring is highly activated towards nucleophilic attack due to the electron-withdrawing nature of the two ring nitrogens.[12]
Experimental Protocol:
-
Dissolve 2-chloro-5-iodopyrimidine (1.0 eq.) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or in an excess of pyrrolidine which can also act as the solvent.
-
Add pyrrolidine (2.0-3.0 eq.) and a non-nucleophilic base such as potassium carbonate or triethylamine (1.5 eq.).
-
Heat the reaction mixture to 80-120 °C and monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Partition the residue between water and an organic solvent like ethyl acetate.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield 5-Iodo-2-(pyrrolidin-1-yl)pyrimidine.
Spectroscopic Characterization
Predicted ¹H NMR (400 MHz, CDCl₃):
-
δ 8.35 (s, 2H): These two singlets correspond to the two non-equivalent protons on the pyrimidine ring (H4 and H6). The downfield shift is due to the deshielding effect of the electronegative nitrogen atoms and the iodine atom.
-
δ 3.60 (t, J = 6.5 Hz, 4H): This triplet is assigned to the four protons of the two methylene groups of the pyrrolidine ring adjacent to the nitrogen atom.
-
δ 2.00 (m, 4H): This multiplet corresponds to the four protons of the two methylene groups of the pyrrolidine ring in the β-position to the nitrogen atom.
Predicted ¹³C NMR (100 MHz, CDCl₃):
-
δ 161.0: C2 carbon of the pyrimidine ring, attached to the pyrrolidine nitrogen.
-
δ 158.0: C4/C6 carbons of the pyrimidine ring.
-
δ 85.0: C5 carbon of the pyrimidine ring, bearing the iodine atom.
-
δ 47.0: Methylene carbons of the pyrrolidine ring adjacent to the nitrogen.
-
δ 25.5: Methylene carbons of the pyrrolidine ring in the β-position.
Reactivity and Synthetic Applications
The synthetic utility of 5-Iodo-2-(pyrrolidin-1-yl)pyrimidine lies in its susceptibility to a range of palladium-catalyzed cross-coupling reactions. The carbon-iodine bond at the 5-position is a prime site for the formation of new bonds, making this compound a valuable intermediate in the synthesis of more complex molecules.
Caption: Key palladium-catalyzed cross-coupling reactions of 5-Iodo-2-(pyrrolidin-1-yl)pyrimidine.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds between the 5-position of the pyrimidine ring and various aryl or heteroaryl groups.[8][10][11][22]
General Protocol:
-
In a reaction vessel, combine 5-Iodo-2-(pyrrolidin-1-yl)pyrimidine (1.0 eq.), an arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like potassium carbonate (2.0 eq.).
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the introduction of an alkynyl moiety at the 5-position, a valuable functional group for further transformations or as a key pharmacophore.[4][5][6]
General Protocol:
-
To a solution of 5-Iodo-2-(pyrrolidin-1-yl)pyrimidine (1.0 eq.) and a terminal alkyne (1.2-1.5 eq.) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst such as PdCl₂(PPh₃)₂ (2-5 mol%), a copper(I) co-catalyst like CuI (5-10 mol%), and a base, typically an amine such as triethylamine or diisopropylamine.
-
Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere.
-
Monitor the reaction until the starting materials are consumed.
-
After completion, perform a standard aqueous workup and extract the product.
-
Purify the resulting 5-alkynylpyrimidine derivative by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of a C-N bond, providing access to a wide range of 5-amino-2-(pyrrolidin-1-yl)pyrimidine derivatives.[7][9][23][24][25]
General Protocol:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with 5-Iodo-2-(pyrrolidin-1-yl)pyrimidine (1.0 eq.), the desired amine (1.2-1.5 eq.), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP), and a strong, non-nucleophilic base such as sodium tert-butoxide or LHMDS.
-
Add an anhydrous, degassed solvent like toluene or dioxane.
-
Heat the reaction mixture at 80-120 °C and monitor its progress.
-
Upon completion, cool the mixture, filter through a pad of celite to remove the palladium catalyst, and concentrate the filtrate.
-
Purify the residue by column chromatography to obtain the desired 5-amino-pyrimidine product.
Safety and Handling
While specific toxicity data for 5-Iodo-2-(pyrrolidin-1-yl)pyrimidine is not available, it should be handled with the standard precautions for a novel chemical compound. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact.
Conclusion
5-Iodo-2-(pyrrolidin-1-yl)pyrimidine is a highly valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its synthesis is straightforward, and its reactivity in palladium-catalyzed cross-coupling reactions provides a robust platform for the generation of diverse and complex molecular architectures. This guide has provided a comprehensive overview of its chemical properties, a detailed synthetic protocol, and a summary of its key synthetic applications, empowering researchers to effectively utilize this compound in their scientific endeavors.
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